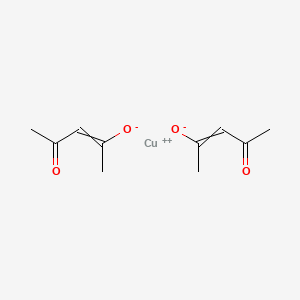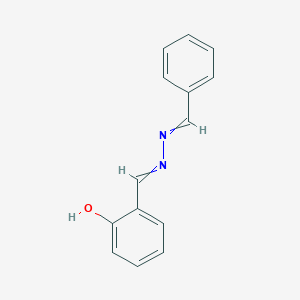
Lead monosulfide (galena)
Overview
Description
Lead monosulfide, commonly known as galena, is a naturally occurring mineral with the chemical formula PbS. It is the most important ore of lead and an important source of silver. Galena is characterized by its distinctive metallic luster and cubic crystal structure, often appearing as shiny, cubic, or octahedral crystals . Historically, galena has played a crucial role in human civilization, being used in various applications ranging from pipes and bullets to pigments and lead-acid batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead monosulfide can be synthesized through various methods. One common laboratory method involves the reaction of lead(II) acetate with hydrogen sulfide gas:
Pb(CH3COO)2+H2S→PbS+2CH3COOH
Industrial Production Methods: Industrially, lead monosulfide is primarily obtained from galena ore through a series of processes including crushing, grinding, and flotation to concentrate the ore. The concentrated ore is then subjected to smelting, where it is heated in the presence of oxygen to produce lead oxide and sulfur dioxide. The lead oxide is subsequently reduced with carbon to produce metallic lead .
Types of Reactions:
Oxidation: Lead monosulfide can be oxidized to lead sulfate (PbSO_4) or lead oxide (PbO) when exposed to oxygen at high temperatures.
2PbS+3O2→2PbO+2SO2
Reduction: Lead monosulfide can be reduced to metallic lead using carbon as a reducing agent.
PbS+C→Pb+CS2
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Carbon, hydrogen gas.
Major Products:
Oxidation Products: Lead oxide (PbO), sulfur dioxide (SO_2).
Reduction Products: Metallic lead (Pb), carbon disulfide (CS_2)
Scientific Research Applications
Lead monosulfide has a wide range of applications in scientific research:
Chemistry: Used as a semiconductor material in various electronic devices due to its narrow bandgap.
Biology: Studied for its potential use in biosensors and bioimaging.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of lead-acid batteries, radiation shielding materials, and as a pigment in paints .
Mechanism of Action
The mechanism by which lead monosulfide exerts its effects involves its semiconducting properties. In electronic applications, lead monosulfide can act as a photodetector, converting light into electrical signals. The compound’s ability to interact with biological molecules also makes it useful in biosensing applications, where it can detect specific biomolecules through changes in electrical conductivity .
Comparison with Similar Compounds
Lead monosulfide can be compared with other metal sulfides such as:
Lead(II) oxide (PbO): Unlike lead monosulfide, lead oxide is primarily used in the production of glass and ceramics.
Lead selenide (PbSe): Similar to lead monosulfide, lead selenide is used in infrared detectors due to its narrow bandgap.
Lead telluride (PbTe): Used in thermoelectric devices for its ability to convert heat into electricity
Each of these compounds has unique properties and applications, but lead monosulfide stands out for its historical significance and versatility in modern scientific research.
Properties
IUPAC Name |
lead(2+);sulfide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.S/q+2;-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILXVLQXZYXBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[Pb+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1314-87-0 (Parent) | |
| Record name | Lead sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039377565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0025498 | |
| Record name | Lead sulfide (PbS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39377-56-5, 1314-87-0 | |
| Record name | Lead sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039377565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead sulfide (PbS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEAD SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2425D15SYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)



![trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)](/img/structure/B8057576.png)





![Antimony pentoxide [MI]](/img/structure/B8057622.png)

